molecular formula C21H19NO5 B11512696 [6-(Furan-3-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl](phenyl)methanone

[6-(Furan-3-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl](phenyl)methanone

Cat. No.: B11512696
M. Wt: 365.4 g/mol
InChI Key: WFIDAVWEPLDZFJ-UHFFFAOYSA-N
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Description

6-(Furan-3-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-ylmethanone is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenoxymethyl group, and a dioxazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-3-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-ylmethanone typically involves multiple steps, including the formation of the furan ring, the introduction of the phenoxymethyl group, and the construction of the dioxazinan ring. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxymethyl Group: This step often involves nucleophilic substitution reactions where a phenoxymethyl halide reacts with a suitable nucleophile.

    Construction of the Dioxazinan Ring: This can be accomplished through cyclization reactions involving appropriate amine and carbonyl precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Furan-3-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 6-(Furan-3-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular pathways.

Medicine

In medicine, 6-(Furan-3-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-ylmethanone has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 6-(Furan-3-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-ylmethanone involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(Furan-3-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-ylmethanone apart is its combination of a furan ring, a phenoxymethyl group, and a dioxazinan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

[6-(furan-3-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl]-phenylmethanone

InChI

InChI=1S/C21H19NO5/c23-20(16-7-3-1-4-8-16)22-13-19(15-25-18-9-5-2-6-10-18)26-21(27-22)17-11-12-24-14-17/h1-12,14,19,21H,13,15H2

InChI Key

WFIDAVWEPLDZFJ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(ON1C(=O)C2=CC=CC=C2)C3=COC=C3)COC4=CC=CC=C4

Origin of Product

United States

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